N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide
Overview
Description
“N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Properties
- Pyridine Metallations in NK-1 Antagonists : Regioselective pyridine metallation chemistry was utilized to produce compounds exhibiting NK-1 antagonist activity, highlighting the role of this chemical structure in pharmaceutical synthesis (Jungheim et al., 2006).
Biological Screening and Antimicrobial Activities
- Novel Heterocyclic Compounds : The synthesis of pyrimidone derivatives, which include morpholine elements, indicated antimicrobial activities. This demonstrates the compound's potential in developing new antimicrobial agents (Shah et al., 2019).
Applications in Cancer Research
- Synthesis of Pyridin-2-one Derivatives : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is crucial for the development of biologically active compounds, including small molecule anticancer drugs (Wang et al., 2016).
Ultrasonic Studies in Chemical Interactions
- Molecular Interaction Studies : Ultrasonic studies of Mannich bases involving morpholine highlight strong interactions between solvents and solutes, which is important in understanding chemical properties and reactions (Basha & Padusha, 2019).
Synthesis of Novel Compounds
- Complexation Properties : Research on complexation properties of various N-methyl-N-tolyl-pyridine derivatives, including those with morpholine elements, offers insights into their structural characteristics and potential applications in chemistry (Kobayashi et al., 2019).
Pharmacological Applications
- Antidepressant and Nootropic Agents : Synthesis and evaluation of Schiff’s bases and azetidinones of isonocotinyl hydrazone, which include morpholine derivatives, showed potential as antidepressant and nootropic agents, indicating the compound's relevance in neurological and mental health research (Thomas et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities .
Properties
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-9(2-3-10(16-8)12(13,14)15)17-11(19)18-4-6-20-7-5-18/h2-3H,4-7H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDFMUKMQVIRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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